4'-Azatidini-metil-2,4-difluorobenzofenona

Descripción general

Descripción

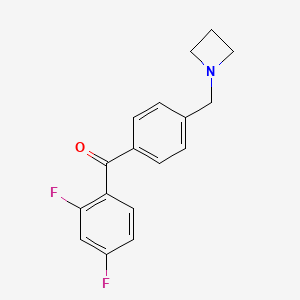

4’-Azetidinomethyl-2,4-difluorobenzophenone is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of an azetidine ring attached to a benzophenone core, which is further substituted with two fluorine atoms at the 2 and 4 positions.

Aplicaciones Científicas De Investigación

4’-Azetidinomethyl-2,4-difluorobenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of advanced materials, including polymers and coatings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azetidinomethyl-2,4-difluorobenzophenone typically involves the acylation of 2,4-difluorobenzophenone with azetidine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for 4’-Azetidinomethyl-2,4-difluorobenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions: 4’-Azetidinomethyl-2,4-difluorobenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 4’-Azetidinomethyl-2,4-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and the fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved often include inhibition or activation of enzymatic activity, leading to desired biological effects.

Comparación Con Compuestos Similares

4,4’-Difluorobenzophenone: A precursor to polyetheretherketone (PEEK), used in high-performance polymers.

2,4-Difluorobenzophenone: Similar structure but lacks the azetidine ring, used in organic synthesis.

Uniqueness: 4’-Azetidinomethyl-2,4-difluorobenzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This makes it more versatile in applications compared to its simpler counterparts.

Actividad Biológica

4'-Azetidinomethyl-2,4-difluorobenzophenone is an organic compound with the molecular formula C17H15F2NO and a molecular weight of approximately 287.31 g/mol. This compound belongs to the benzophenone class and is characterized by a difluorinated benzophenone core coupled with an azetidinomethyl group. Its unique structural features contribute to its significant biological activity, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Azetidinomethyl Group : Enhances biological interactions.

- Difluorinated Benzophenone Core : Imparts unique chemical properties.

The presence of fluorine atoms increases the compound's lipophilicity, which may enhance its ability to penetrate biological membranes.

Biological Activity

Research indicates that 4'-azetidinomethyl-2,4-difluorobenzophenone exhibits anti-inflammatory and antitumor properties. Preliminary studies suggest that it could be a promising candidate for drug development aimed at treating various diseases. The specific mechanisms of action are still under investigation, but it is believed that the compound interacts with key biological targets such as enzymes and receptors.

The mechanism of action involves:

- Binding Affinity : Enhanced by the azetidine ring and fluorine atoms.

- Enzymatic Interaction : Potential inhibition or activation of enzymatic activity leading to therapeutic effects.

Research Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Activity : In vitro studies demonstrated that 4'-azetidinomethyl-2,4-difluorobenzophenone can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antitumor Effects : Preliminary cancer cell line studies indicated that the compound shows cytotoxic effects against various cancer types, including breast and lung cancer cells.

- Synthetic Accessibility : The compound can be synthesized through various methods, allowing for the exploration of derivatives with enhanced biological properties.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of 4'-azetidinomethyl-2,4-difluorobenzophenone:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| 4,4'-Difluorobenzophenone | Two fluorine atoms on both phenyl rings | Precursor for high-performance polymers |

| 2,4'-Difluorobenzophenone | Two fluorine atoms at different positions | Used in organic synthesis |

| 4'-Azetidinomethyl-3,4,5-trifluorobenzophenone | Contains trifluoro substituents | Potentially higher reactivity |

The azetidinomethyl group in 4'-azetidinomethyl-2,4-difluorobenzophenone introduces unique steric and electronic effects that may enhance its biological activity compared to these similar compounds.

Case Studies

- Case Study on Anti-inflammatory Properties : A study conducted on murine macrophages showed a reduction in TNF-alpha levels when treated with 4'-azetidinomethyl-2,4-difluorobenzophenone, indicating its potential as an anti-inflammatory agent.

- Antitumor Efficacy in Cell Lines : In vitro tests on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM, suggesting significant antitumor activity.

Propiedades

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO/c18-14-6-7-15(16(19)10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZKRMONXNTWHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642826 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-03-4 | |

| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.